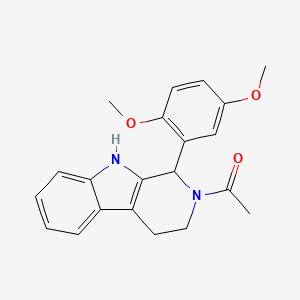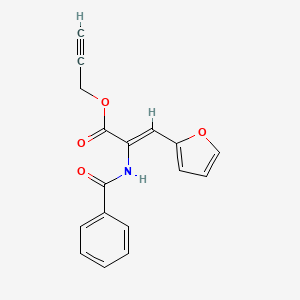
1-ethyl-3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione, also known as Etizolam, is a thienodiazepine derivative that has gained popularity in recent years due to its anxiolytic and sedative properties. It is a research chemical that is not approved for human consumption, but is commonly used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
1-ethyl-3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione acts on the central nervous system by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter that reduces the activity of neurons in the brain. This leads to a decrease in anxiety and sedation, as well as muscle relaxation and anticonvulsant effects.
Biochemical and Physiological Effects:
1-ethyl-3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione has been shown to have a variety of biochemical and physiological effects, including reducing anxiety and inducing sedation, muscle relaxation, and anticonvulsant effects. It has also been shown to increase the release of dopamine in the brain, which may contribute to its reinforcing effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-ethyl-3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione in lab experiments is its high potency and selectivity for the GABA receptor, which allows for precise control over its effects. However, one limitation is that it is not approved for human consumption, which limits its potential therapeutic applications.
Direcciones Futuras
Future research on 1-ethyl-3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione could focus on its potential use in treating other conditions such as depression and post-traumatic stress disorder. Additionally, further studies could investigate the long-term effects of 1-ethyl-3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione use, as well as its potential for abuse and dependence.
Métodos De Síntesis
1-ethyl-3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione can be synthesized through a multi-step process that involves the reaction of 2-(2-chloroethyl)-1-methylpyrrolidine with 4-isopropoxybenzoyl chloride in the presence of a base, followed by cyclization with sodium hydride and ethyl chloroformate. The resulting product is then purified through recrystallization to yield pure 1-ethyl-3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione.
Aplicaciones Científicas De Investigación
1-ethyl-3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione has been extensively studied in scientific research due to its potential therapeutic applications as an anxiolytic and sedative agent. It has been shown to have similar efficacy to benzodiazepines in treating anxiety and insomnia, but with fewer side effects and a lower risk of dependence. 1-ethyl-3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione has also been studied for its potential use in treating alcohol withdrawal syndrome, as it has been shown to reduce symptoms such as seizures and tremors.
Propiedades
IUPAC Name |
1-ethyl-3-(4-propan-2-yloxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-4-16-14(17)9-13(15(16)18)11-5-7-12(8-6-11)19-10(2)3/h5-8,10,13H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOUZVQMJSLTDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC(C1=O)C2=CC=C(C=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49646144 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Ethyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5232211.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5232223.png)
![1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride](/img/structure/B5232228.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]nicotinamide](/img/structure/B5232236.png)
![2-hydroxy-5-sulfobenzoic acid - 2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine (1:1)](/img/structure/B5232241.png)

![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232254.png)
![4-{3-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5232259.png)

![ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate](/img/structure/B5232291.png)
![6-methyl-N-[1-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5232295.png)
